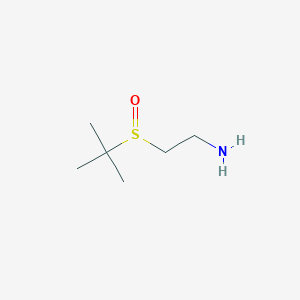

2-(2-Aminoethanesulfinyl)-2-methylpropane

Description

Structure

3D Structure

Properties

IUPAC Name |

2-tert-butylsulfinylethanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H15NOS/c1-6(2,3)9(8)5-4-7/h4-5,7H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQUVDHRTWQXLMK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)S(=O)CCN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H15NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

149.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1248596-71-5 | |

| Record name | 2-(2-aminoethanesulfinyl)-2-methylpropane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Strategies and Methodologies for 2 2 Aminoethanesulfinyl 2 Methylpropane

Retrosynthetic Analysis and Key Disconnections

Retrosynthetic analysis is a technique used to design a synthetic pathway by deconstructing the target molecule into simpler, commercially available starting materials. scitepress.orgicj-e.org For 2-(2-Aminoethanesulfinyl)-2-methylpropane, the analysis begins with the most chemically labile and significant functional group: the sulfoxide (B87167).

The primary disconnection, guided by the principle of functional group interconversion (FGI), is the oxidation of the sulfur atom. amazonaws.comias.ac.in This simplifies the target molecule to its corresponding thioether precursor, 2-((2-aminoethyl)thio)-2-methylpropane . This step is logical as the oxidation of thioethers to sulfoxides is a well-established and high-yielding transformation in organic synthesis. researchgate.net

The second key disconnection breaks the carbon-sulfur (C-S) bond of the thioether. This disconnection can occur in two ways, leading to two potential synthetic routes:

Route A: Disconnecting the S-CH2 bond suggests a nucleophilic sulfur species and an electrophilic two-carbon amino species. The synthons would be a tert-butyl thiolate anion and a 2-aminoethyl cation equivalent.

Route B: Disconnecting the S-C(CH3)3 bond suggests a tert-butyl cation equivalent and a 2-aminoethanethiolate anion.

Route A is generally preferred due to the high reactivity and accessibility of 2-methyl-2-propanethiol (tert-butyl mercaptan) as a nucleophile and the availability of suitable 2-aminoethyl electrophiles. The amine functionality would require a protecting group during the synthesis to prevent it from acting as a competing nucleophile. This leads to precursors such as a protected 2-aminoethyl halide and 2-methyl-2-propanethiol.

Synthesis of Essential Precursor Building Blocks

The successful synthesis of the target molecule hinges on the efficient preparation of its core thioether structure. This involves the strategic formation of the tert-butyl thioether and the incorporation of the aminoethyl group.

Preparation of Tert-Butyl Thioether Precursors

The formation of the key intermediate, 2-((2-aminoethyl)thio)-2-methylpropane , is typically achieved via a nucleophilic substitution reaction. This process involves the reaction of a sulfur-based nucleophile with a suitable electrophile.

A common and effective method is the S-alkylation of 2-methyl-2-propanethiol. The thiol is first deprotonated with a suitable base, such as sodium hydroxide (B78521) or sodium ethoxide, to generate the potent nucleophile, sodium 2-methyl-2-propanethiolate. This thiolate is then reacted with a 2-aminoethyl halide, such as 2-bromoethylamine. To prevent the amine from interfering with the reaction (e.g., via N-alkylation), it is crucial to use a protected form of the electrophile. A common choice is an N-Boc protected 2-bromoethylamine, which allows for the selective formation of the C-S bond. The protecting group can be removed in a subsequent step under acidic conditions.

An alternative approach involves starting with a protected ethanolamine, such as N-Boc-ethanolamine. The hydroxyl group can be converted into a good leaving group (e.g., a tosylate or mesylate) by reacting it with tosyl chloride or mesyl chloride, respectively. The resulting compound can then be treated with sodium 2-methyl-2-propanethiolate to form the protected thioether precursor.

Elaboration of Aminoethyl Moieties

The aminoethyl moiety provides the nitrogen-containing portion of the target molecule. As mentioned, protecting the amine is essential for a successful synthesis. The tert-butyloxycarbonyl (Boc) group is a widely used protecting group in this context due to its stability under the basic conditions required for thioether formation and its straightforward removal under mild acidic conditions.

The synthesis of the necessary protected aminoethyl precursors starts from readily available materials. For instance, 2-aminoethanol can be reacted with di-tert-butyl dicarbonate (B1257347) (Boc)₂O to yield N-Boc-ethanolamine. This alcohol can then be converted into an appropriate electrophile. A common method is the Appel reaction, using triphenylphosphine (B44618) and carbon tetrabromide, to convert the alcohol to N-Boc-2-bromoethylamine.

Formation of the Sulfinyl Moiety

The final and most critical step in the synthesis is the selective oxidation of the thioether precursor to the desired sulfoxide, this compound.

Oxidative Approaches for Thioether to Sulfoxide Conversion

The conversion of a thioether to a sulfoxide is a common transformation, but it requires careful control to prevent over-oxidation to the corresponding sulfone. researchgate.net A wide array of oxidizing agents can be employed for this purpose, each with its own advantages in terms of selectivity, reaction conditions, and functional group tolerance. rsc.orgescholarship.org

Commonly used oxidants include:

Hydrogen Peroxide (H₂O₂): Often used with a catalyst, such as titanium silicalite-1 (TS-1) or various metal complexes, to improve selectivity for the sulfoxide. researchgate.net

Meta-Chloroperoxybenzoic Acid (m-CPBA): A highly effective and common reagent that typically provides clean conversion at low temperatures. Stoichiometry is critical; using approximately one equivalent of m-CPBA favors sulfoxide formation.

Sodium Periodate (NaIO₄): A mild and selective reagent, often used in a biphasic solvent system or with a phase-transfer catalyst.

Oxone® (Potassium Peroxymonosulfate): A versatile and powerful oxidant that can be effective, though conditions must be carefully controlled to avoid sulfone formation. reddit.com

The choice of oxidant and reaction conditions is crucial for maximizing the yield of the sulfoxide while minimizing the sulfone byproduct.

| Oxidizing Agent | Typical Catalyst/Conditions | Selectivity for Sulfoxide | Key Advantages |

|---|---|---|---|

| Hydrogen Peroxide (H₂O₂) | TS-1, Sulfamic acid, CaF₂ | Good to Excellent | "Green" reagent, low cost. researchgate.net |

| m-CPBA | -20°C to 0°C, CH₂Cl₂ | Excellent | High reactivity, clean reactions. |

| Sodium Periodate (NaIO₄) | Methanol (B129727)/Water, 0°C | Excellent | Mild conditions, high selectivity. |

| Oxone® | Methanol/Water, Alumina | Good | Powerful, readily available solid. reddit.com |

| tert-Butyl Hydroperoxide (t-BuOOH) | Rh₂(esp)₂ or other metal catalysts | Good to Excellent | Catalytic methods available. organic-chemistry.org |

Diastereoselective and Enantioselective Oxidation Methods for Chiral Sulfoxide Formation

The sulfur atom in this compound is a stereocenter, meaning the molecule can exist as two enantiomers. The synthesis of a single enantiomer (an enantioselective synthesis) is of significant interest and requires specialized asymmetric oxidation methods. researchgate.net These methods typically fall into two categories: using a chiral oxidant or, more commonly, using a stoichiometric oxidant in the presence of a chiral metal catalyst.

Pioneering work in this area involves the use of titanium and vanadium complexes with chiral ligands. The Kagan-Modena protocol, for example, utilizes a titanium isopropoxide catalyst in combination with a chiral diethyl tartrate (DET) ligand and an alkyl hydroperoxide as the oxidant. This system can achieve high enantioselectivity in the oxidation of a wide range of prochiral sulfides.

Another highly effective class of catalysts is based on chiral vanadium-salan complexes. These catalysts, when used with hydrogen peroxide, can facilitate the asymmetric oxidation of sulfides to chiral sulfoxides with high yields and excellent enantioselectivity. organic-chemistry.org The specific ligand structure and reaction conditions can be tuned to favor the formation of either the (R) or (S) enantiomer of the sulfoxide.

| Catalyst System | Oxidant | Typical Enantiomeric Excess (ee) | Notes |

|---|---|---|---|

| Ti(O-iPr)₄ / Chiral Diol (e.g., DET) | Cumene Hydroperoxide (CHP) | Often >90% | The classic Kagan-Modena oxidation method. researchgate.net |

| Chiral Vanadium-Salan Complexes | Hydrogen Peroxide (H₂O₂) | Often >95% | Highly effective for various sulfide (B99878) types. organic-chemistry.org |

| Chiral Iron-salan Complexes | Hydrogen Peroxide (H₂O₂) | Good to Excellent | Provides high enantioselectivities for alkyl aryl sulfides. organic-chemistry.org |

Introduction and Functionalization of the Aminoethyl Group

A crucial step in the synthesis of this compound is the introduction of the 2-aminoethyl moiety and its subsequent functionalization. This can be achieved through various synthetic routes, with amination reactions and the ring-opening of aziridines being two prominent strategies.

Amination Reactions and Amine Protective Group Strategies

Direct amination reactions are a common method for forming carbon-nitrogen bonds. However, the presence of a reactive thiol or sulfide group in the precursors of this compound necessitates the use of amine protecting groups to prevent unwanted side reactions. The tert-butoxycarbonyl (Boc) group is a widely used protecting group in this context due to its stability under a range of reaction conditions and its ease of removal under acidic conditions. chemicalbook.comorganic-chemistry.org

A plausible synthetic route begins with a suitable starting material, such as 2-aminoethanethiol (cysteamine), where the amino group is first protected. The protection is typically achieved by reacting the amine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base. chemicalbook.comnih.gov This reaction is generally high-yielding and can be performed under relatively mild conditions. nih.gov

Once the amine is protected, the tert-butyl group can be introduced at the sulfur atom. Subsequently, the sulfide is oxidized to the sulfoxide. The final step involves the deprotection of the amine. The Boc group is typically removed by treatment with a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl), in an appropriate solvent like dichloromethane (B109758) (DCM). fishersci.co.uknih.gov Thermolytic cleavage at high temperatures also presents an alternative deprotection method. nih.gov

Table 1: Common Amine Protecting Groups and Their Deprotection Conditions

| Protecting Group | Abbreviation | Protection Reagent | Deprotection Conditions |

| tert-Butoxycarbonyl | Boc | Di-tert-butyl dicarbonate (Boc₂O) | Acidic conditions (e.g., TFA, HCl) |

| Benzyloxycarbonyl | Cbz | Benzyl chloroformate | Catalytic hydrogenation |

| 9-Fluorenylmethoxycarbonyl | Fmoc | Fmoc-Cl, Fmoc-OSu | Base (e.g., piperidine) |

Exploiting Ring-Opening Reactions of Aziridines as Synthetic Routes

An alternative and elegant approach for introducing the 2-aminoethyl group involves the nucleophilic ring-opening of an aziridine (B145994) precursor. Aziridines are three-membered heterocyclic compounds containing a nitrogen atom, and their strained ring is susceptible to opening by various nucleophiles.

In this synthetic strategy, a suitable N-protected aziridine, such as N-Boc-aziridine, can be reacted with a sulfur-containing nucleophile like sodium tert-butylthiolate. The thiolate anion attacks one of the carbon atoms of the aziridine ring, leading to the opening of the ring and the formation of the desired carbon-sulfur bond, yielding N-Boc-2-(tert-butylthio)ethanamine. This intermediate can then be oxidized to the sulfoxide, followed by the deprotection of the amino group to give the final product. The use of an electron-withdrawing group like Boc on the aziridine nitrogen activates the ring for anionic ring-opening polymerization (AROP), a principle that can be adapted for a single ring-opening event. researchgate.netpatsnap.comorgsyn.org

This method offers good control over the regioselectivity of the reaction, as the nucleophile typically attacks the less substituted carbon of the aziridine ring.

Optimization of Reaction Conditions and Synthetic Yields

The selective oxidation of the intermediate sulfide, 2-(tert-butylthio)ethanamine (B1272651) (or its N-protected form), to the corresponding sulfoxide is a critical step that requires careful optimization to maximize the yield of the desired product and minimize the formation of the over-oxidized sulfone byproduct.

A variety of oxidizing agents can be employed for this transformation, with hydrogen peroxide being a common and environmentally benign choice. organic-chemistry.org The reaction is often catalyzed to enhance selectivity and reaction rates. The choice of solvent can also significantly influence the outcome of the oxidation. For instance, in some systems, protic solvents like methanol have been shown to favor the formation of sulfoxides. reddit.comresearchgate.net

Controlling the stoichiometry of the oxidizing agent is paramount. Using a slight excess of the oxidant can help drive the reaction to completion, but a large excess will increase the likelihood of sulfone formation. Reaction temperature is another key parameter to control; lower temperatures generally favor the formation of the sulfoxide over the sulfone. nih.gov

Table 2: Factors Influencing the Selective Oxidation of Sulfides to Sulfoxides

| Parameter | Effect on Selectivity | General Trend for Sulfoxide Formation |

| Oxidizing Agent | Varies depending on the agent's reactivity. | Milder oxidants are preferred. |

| Stoichiometry | Crucial for preventing over-oxidation. | Near-equimolar amounts of oxidant to sulfide. |

| Temperature | Lower temperatures generally favor sulfoxide formation. | Reactions are often run at or below room temperature. |

| Catalyst | Can significantly improve selectivity and reaction rate. | Various metal and non-metal catalysts can be used. |

| Solvent | Can influence the reaction pathway and selectivity. | Protic solvents can sometimes be beneficial. |

Advanced Purification and Isolation Techniques for the Target Compound

The purification of this compound and its synthetic intermediates is essential to obtain a product of high purity. A combination of techniques is often employed, including extraction, chromatography, and recrystallization.

For the N-Boc protected intermediates, which are generally less polar, purification by column chromatography on silica (B1680970) gel is a common practice. The choice of eluent is critical for achieving good separation. A mixture of a non-polar solvent like hexane (B92381) and a more polar solvent such as ethyl acetate (B1210297) is frequently used, with the polarity being gradually increased to elute the desired compound.

After the deprotection of the amino group, the resulting free amine is more polar and may be purified by different chromatographic methods or by recrystallization of its salt form. For instance, the hydrochloride salt can be formed and then recrystallized from a suitable solvent system.

Recrystallization is a powerful technique for purifying solid compounds. google.com The choice of solvent is crucial; the ideal solvent should dissolve the compound well at elevated temperatures but poorly at lower temperatures. For Boc-protected amino acids and their derivatives, which can sometimes be oily, the addition of seed crystals can induce crystallization. patsnap.comgoogle.com For amines with acidic or basic functionalities, crystallization of their salt forms can be an effective purification strategy. orgchemres.org

In cases where the final product or intermediates are chiral sulfoxides, specialized chromatographic techniques using chiral stationary phases may be necessary to separate the enantiomers. fishersci.co.uk

Table 3: Common Purification Techniques for Amines and Sulfoxides

| Technique | Principle | Application |

| Column Chromatography | Differential adsorption of components onto a stationary phase. | Purification of intermediates and final products with varying polarities. |

| Recrystallization | Difference in solubility of the compound and impurities in a solvent at different temperatures. | Purification of solid compounds. |

| Extraction | Partitioning of a solute between two immiscible liquid phases. | Initial work-up and removal of impurities. |

| Chiral Chromatography | Separation of enantiomers using a chiral stationary phase. | Resolution of racemic mixtures of chiral sulfoxides. |

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, coupling patterns, and integration of NMR signals, the connectivity and spatial arrangement of atoms can be determined.

Proton NMR (¹H NMR) Analysis: Chemical Shifts, Coupling Patterns, and Integration

The ¹H NMR spectrum of 2-(2-Aminoethanesulfinyl)-2-methylpropane is predicted to exhibit distinct signals corresponding to the different proton environments in the molecule. The integration of these signals would correspond to the number of protons in each environment.

tert-Butyl Group Protons: The nine protons of the three methyl groups attached to the quaternary carbon are chemically equivalent due to free rotation. These would appear as a sharp singlet in the upfield region of the spectrum, typically around 1.2-1.5 ppm, owing to the shielding effect of the alkyl group.

Methylene (B1212753) Protons (-S(O)-CH₂-): The two protons of the methylene group adjacent to the sulfinyl group are expected to be diastereotopic due to the chiral nature of the sulfur atom. This would result in two separate signals, likely appearing as a complex multiplet or two distinct doublets of doublets (an ABX system) in the range of 2.8-3.5 ppm. The chemical shift is influenced by the electron-withdrawing nature of the sulfinyl group.

Methylene Protons (-CH₂-NH₂): The two protons of the methylene group adjacent to the amino group would also give rise to a multiplet, expected to be in the region of 2.7-3.2 ppm. The exact chemical shift and splitting pattern would be influenced by coupling with the adjacent methylene protons and the protons of the amino group.

Amino Group Protons (-NH₂): The two protons of the primary amine would typically appear as a broad singlet. Its chemical shift is variable and dependent on factors such as solvent, concentration, and temperature, but is generally expected in the range of 1.5-4.0 ppm.

Predicted ¹H NMR Data for this compound

| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| (CH₃)₃C- | 1.2 - 1.5 | Singlet | 9H |

| -S(O)-CH₂- | 2.8 - 3.5 | Multiplet | 2H |

| -CH₂-NH₂ | 2.7 - 3.2 | Multiplet | 2H |

| -NH₂ | 1.5 - 4.0 | Broad Singlet | 2H |

Carbon-13 NMR (¹³C NMR) Spectral Interpretation for Carbon Skeleton Elucidation

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. For this compound, four distinct carbon signals are anticipated.

tert-Butyl Methyl Carbons: The three equivalent methyl carbons of the tert-butyl group would produce a single signal in the upfield region, around 25-30 ppm.

Quaternary Carbon: The quaternary carbon of the tert-butyl group is expected to have a chemical shift in the range of 50-60 ppm.

Methylene Carbon (-S(O)-CH₂-): The carbon atom of the methylene group attached to the sulfinyl group is predicted to appear in the range of 55-65 ppm.

Methylene Carbon (-CH₂-NH₂): The carbon atom of the methylene group bonded to the amino group would likely resonate in the region of 40-50 ppm.

Predicted ¹³C NMR Data for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

| (CH₃)₃C- | 25 - 30 |

| (CH₃)₃C - | 50 - 60 |

| -S(O)-CH₂- | 55 - 65 |

| -CH₂-NH₂ | 40 - 50 |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemical Assignment

Two-dimensional (2D) NMR techniques are invaluable for establishing the connectivity of atoms and determining the stereochemistry of a molecule.

COSY (Correlation Spectroscopy): A COSY spectrum would show correlations between coupled protons. For instance, cross-peaks would be observed between the protons of the -S(O)-CH₂- and -CH₂-NH₂ groups, confirming their adjacent positions.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon to which it is directly attached. It would be used to definitively assign the proton signals to their corresponding carbon signals in the ¹³C NMR spectrum.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. This could be particularly useful in determining the preferred conformation of the molecule and the relative stereochemistry around the chiral sulfinyl group.

Infrared (IR) Spectroscopy for Diagnostic Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.

The IR spectrum of this compound is expected to show characteristic absorption bands for its key functional groups:

N-H Stretching: The primary amine (-NH₂) group would exhibit two characteristic stretching vibrations in the region of 3300-3500 cm⁻¹.

C-H Stretching: The stretching vibrations of the C-H bonds in the methyl and methylene groups would appear in the range of 2850-3000 cm⁻¹.

S=O Stretching: The sulfinyl group (S=O) would show a strong absorption band in the region of 1030-1070 cm⁻¹.

N-H Bending: The bending vibration of the N-H bond in the primary amine would be observed around 1590-1650 cm⁻¹.

C-N Stretching: The stretching vibration of the C-N bond is expected in the region of 1020-1250 cm⁻¹.

Predicted IR Absorption Bands for this compound

| Functional Group | Vibration Type | Predicted Wavenumber (cm⁻¹) |

| -NH₂ | N-H Stretch | 3300 - 3500 |

| C-H (Alkyl) | C-H Stretch | 2850 - 3000 |

| S=O | S=O Stretch | 1030 - 1070 |

| -NH₂ | N-H Bend | 1590 - 1650 |

| C-N | C-N Stretch | 1020 - 1250 |

Mass Spectrometry (MS) for Accurate Molecular Mass Determination and Fragmentation Analysis

Mass spectrometry (MS) is a powerful technique for determining the molecular weight of a compound and deducing its structure from its fragmentation pattern.

The mass spectrum of this compound would show a molecular ion peak ([M]⁺) corresponding to its molecular weight. The fragmentation pattern would provide valuable structural information. Common fragmentation pathways would likely involve the cleavage of the C-S and C-C bonds.

Key expected fragments would include:

A peak corresponding to the loss of the tert-butyl group ([M - 57]⁺).

A peak resulting from the cleavage of the C-S bond, leading to the formation of the [C₄H₉S]⁺ ion.

A fragment corresponding to the aminoethyl group ([CH₂CH₂NH₂]⁺).

The base peak is likely to be the tert-butyl cation ([C₄H₉]⁺) at m/z 57, which is a very stable carbocation.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition Verification

High-resolution mass spectrometry (HRMS) provides a very accurate measurement of the mass-to-charge ratio of an ion, allowing for the determination of the elemental composition of the molecule and its fragments. By comparing the experimentally measured accurate mass with the calculated mass for a given molecular formula, the elemental composition can be confirmed with high confidence. For this compound (C₆H₁₅NOS), HRMS would be used to verify this exact molecular formula.

Investigation of Characteristic Fragmentation Pathways for Aminoalkyl Sulfoxides

The analysis of aminoalkyl sulfoxides by mass spectrometry provides crucial information for their structural identification. The fragmentation patterns observed are influenced by the various functional groups within the molecule. In the case of this compound, the presence of a sulfoxide (B87167) group, an amino group, and a tertiary butyl group dictates the primary cleavage pathways upon ionization.

Under electron impact (EI) ionization, the molecular ion ([M]⁺) is formed, which then undergoes fragmentation. The fragmentation of analogous aliphatic amines and sulfoxides suggests several predictable pathways. Alpha-cleavage is a dominant fragmentation mechanism for aliphatic amines. libretexts.org This involves the cleavage of the C-C bond adjacent to the nitrogen atom. For this compound, this would result in the loss of a tert-butyl radical.

Another significant fragmentation pathway for sulfoxides involves the cleavage of the carbon-sulfur bond. researchgate.net The tert-butyl group, being a bulky substituent, can readily form a stable tertiary carbocation upon cleavage. This would lead to a prominent peak corresponding to the tert-butyl cation. Additionally, rearrangements can occur, such as the expulsion of SO from the molecular ion, a characteristic feature in the mass spectra of some S-oxides. researchgate.net

The presence of the amino group can also direct fragmentation through the loss of ammonia (B1221849) or related nitrogen-containing fragments, although alpha-cleavage is typically more favorable. The interplay of these different fragmentation routes provides a unique mass spectrum that serves as a fingerprint for the molecule.

A plausible fragmentation scheme for this compound is outlined below, highlighting the key bond cleavages and the resulting fragment ions. The relative abundance of these fragments would depend on the ionization energy and the specific mass spectrometry technique employed.

Table 1: Predicted Mass Spectrometry Fragmentation of this compound

| Fragmentation Pathway | Description | Predicted Fragment Ion |

|---|---|---|

| Alpha-Cleavage | Cleavage of the C-C bond adjacent to the amino group. | [CH₂(NH₂)]⁺ |

| C-S Bond Cleavage | Cleavage of the bond between the sulfur and the tert-butyl group. | [(CH₃)₃C]⁺ |

| Rearrangement | Expulsion of sulfur monoxide (SO) from the molecular ion. | [M - SO]⁺ |

| Loss of Aminoethyl Group | Cleavage of the S-C bond of the aminoethyl moiety. | [(CH₃)₃CSO]⁺ |

Chiroptical Spectroscopy for Stereochemical Assignment (e.g., Electronic Circular Dichroism (ECD) and Optical Rotatory Dispersion (ORD))

The sulfur atom in this compound is a stereocenter, meaning the compound can exist as two enantiomers (R and S). Chiroptical spectroscopy techniques are essential for determining the absolute configuration of such chiral molecules. saschirality.org These methods measure the differential interaction of a chiral sample with left and right circularly polarized light. saschirality.org

Electronic Circular Dichroism (ECD) measures the difference in absorption of left and right circularly polarized light by a chiral molecule as a function of wavelength. saschirality.org This differential absorption results in a positive or negative signal, creating a characteristic ECD spectrum. The shape and sign of the ECD curve, particularly the Cotton effects (bands in the ECD spectrum), are highly sensitive to the three-dimensional arrangement of atoms around the stereocenter. youtube.com For chiral sulfoxides, the electronic transitions associated with the sulfoxide chromophore are key to determining the absolute configuration. researchgate.net By comparing the experimentally measured ECD spectrum with spectra predicted by quantum chemical calculations, the absolute configuration of the sulfoxide can be unambiguously assigned. researchgate.net

Optical Rotatory Dispersion (ORD) is the measurement of the change in the angle of optical rotation of plane-polarized light as a function of wavelength. wikipedia.org An ORD curve is a plot of this specific rotation against the wavelength. youtube.com Similar to ECD, ORD curves of chiral molecules exhibit Cotton effects in the regions of absorption. youtube.com The sign of the Cotton effect in the ORD spectrum is directly related to the stereochemistry of the chiral center. rsc.org For sulfoxides, the analysis of the ORD curve provides valuable information for assigning the R or S configuration. exaly.com

The application of both ECD and ORD provides a powerful and reliable approach for the stereochemical elucidation of chiral aminoalkyl sulfoxides like this compound. The combination of experimental measurements and theoretical calculations allows for a high degree of confidence in the assignment of the absolute configuration.

Table 2: Principles of Chiroptical Spectroscopy for Stereochemical Assignment

| Technique | Principle | Application to Chiral Sulfoxides |

|---|---|---|

| Electronic Circular Dichroism (ECD) | Measures the differential absorption of left and right circularly polarized light. saschirality.org | The sign and shape of the Cotton effects arising from the sulfoxide chromophore are used to determine the absolute configuration (R/S) at the sulfur atom. researchgate.net |

| Optical Rotatory Dispersion (ORD) | Measures the variation of optical rotation with the wavelength of light. wikipedia.org | The sign of the Cotton effect in the ORD curve provides information to assign the absolute configuration of the chiral sulfur center. rsc.orgexaly.com |

Chemical Reactivity and Mechanistic Studies of 2 2 Aminoethanesulfinyl 2 Methylpropane

Reactivity Profiles of the Amino Group

The lone pair of electrons on the nitrogen atom of the primary amino group makes it nucleophilic and basic, driving its characteristic reactions.

The primary amino group of 2-(2-Aminoethanesulfinyl)-2-methylpropane readily undergoes nucleophilic acyl substitution with various acylating agents, such as acyl chlorides, acid anhydrides, and esters, to form stable amide derivatives. fishersci.itorganic-chemistry.org The reaction is typically carried out in the presence of a base to neutralize the acidic byproduct and drive the reaction to completion. fishersci.it

The general mechanism involves the nucleophilic attack of the amine nitrogen on the electrophilic carbonyl carbon of the acylating agent. This is followed by the elimination of a leaving group, resulting in the formation of an N-acylated product. The use of coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) allows for the direct formation of amides from carboxylic acids.

Data in this table is representative of reactions with analogous primary amines due to the absence of specific experimental data for this compound.

Table 1: Representative Nucleophilic Acyl Substitution Reactions| Acylating Agent | Reagent/Conditions | Product |

|---|---|---|

| Acetyl Chloride | Triethylamine, CH₂Cl₂, 0 °C to rt | N-(2-(tert-butylsulfinyl)ethyl)acetamide |

| Acetic Anhydride (B1165640) | Pyridine, rt | N-(2-(tert-butylsulfinyl)ethyl)acetamide |

The amino group can be alkylated by reaction with alkyl halides through nucleophilic substitution. wikipedia.orgyoutube.comlibretexts.orgmasterorganicchemistry.com However, the primary amine can undergo successive alkylations to yield a mixture of secondary and tertiary amines, and ultimately a quaternary ammonium (B1175870) salt. wikipedia.orgmasterorganicchemistry.com To achieve mono-alkylation, a large excess of the amine relative to the alkylating agent is often employed. youtube.com Alternatively, reductive amination provides a more controlled method for mono-alkylation.

Data in this table is representative of reactions with analogous primary amines due to the absence of specific experimental data for this compound.

Table 2: Representative Alkylation Reactions| Alkylating Agent | Reagent/Conditions | Product |

|---|---|---|

| Methyl Iodide | K₂CO₃, Acetonitrile, rt | N-methyl-2-(tert-butylsulfinyl)ethanamine |

As a primary amine, the amino group of this compound is basic and will readily accept a proton from an acid to form an ammonium salt. The position of this equilibrium is dependent on the pKa of the amine and the pH of the solution. The pKa value for a primary amine of this nature is expected to be in the range of 9-11 in aqueous solution. This protonation is a fundamental property that influences its solubility in aqueous media and its behavior in biological systems.

Transformations and Mechanistic Insights of the Sulfinyl Group

The sulfinyl group is characterized by a chiral sulfur atom and can undergo both oxidation and reduction at the sulfur center.

The sulfinyl group can be readily oxidized to the corresponding sulfone, 2-(2-Aminoethanesulfonyl)-2-methylpropane, using a variety of oxidizing agents. organic-chemistry.org Common reagents for this transformation include hydrogen peroxide, meta-chloroperoxybenzoic acid (m-CPBA), and potassium permanganate. organic-chemistry.orgderpharmachemica.comcommonorganicchemistry.comgoogle.com The reaction mechanism involves the nucleophilic attack of the sulfur atom on an electrophilic oxygen atom of the oxidizing agent. Over-oxidation is generally not a concern as the sulfone is the highest stable oxidation state for sulfur in this context.

Data in this table is representative of reactions with analogous sulfoxides due to the absence of specific experimental data for this compound.

Table 3: Representative Oxidation Reactions| Oxidizing Agent | Reagent/Conditions | Product |

|---|---|---|

| Hydrogen Peroxide | Acetic Acid, rt | 2-(2-Aminoethanesulfonyl)-2-methylpropane |

| m-CPBA | CH₂Cl₂, 0 °C to rt | 2-(2-Aminoethanesulfonyl)-2-methylpropane |

The sulfinyl group can be reduced back to the corresponding thioether, 2-((2-aminoethyl)thio)-2-methylpropane. A variety of reducing agents can accomplish this, including systems like triflic anhydride/potassium iodide. The choice of reducing agent can be critical to avoid the reduction of other functional groups that may be present in the molecule.

Data in this table is representative of reactions with analogous sulfoxides due to the absence of specific experimental data for this compound.

Table 4: Representative Reduction Reactions| Reducing Agent | Reagent/Conditions | Product |

|---|---|---|

| Triflic Anhydride/KI | Acetonitrile, rt | 2-((2-aminoethyl)thio)-2-methylpropane |

Elucidation of Pummerer Rearrangement and Related Sulfoxide-Mediated Transformations

The Pummerer rearrangement is a characteristic reaction of sulfoxides bearing at least one α-hydrogen, which transforms them into α-acyloxy thioethers upon treatment with an acid anhydride. wikipedia.orgorganicreactions.org For this compound, this rearrangement is mechanistically constrained to occur on the ethanamine side of the sulfoxide (B87167), as the tert-butyl group lacks the necessary α-hydrogens.

The reaction is initiated by the activation of the sulfoxide oxygen through acylation, typically by an agent like acetic anhydride (Ac₂O), forming an acyloxysulfonium ion intermediate. wikipedia.org This is followed by the rate-determining step: the abstraction of an α-proton by a base (such as the acetate (B1210297) counter-ion) to induce an elimination. This elimination generates a highly reactive electrophilic intermediate known as a thionium (B1214772) (or sulfenium) ion. nih.govmanchester.ac.uk Finally, the thionium ion is trapped by a nucleophile. In a standard Pummerer reaction, the acetate ion attacks the α-carbon, yielding an α-acetoxy thioether. wikipedia.org

Reaction Scheme for this compound:

Activation: The sulfoxide oxygen attacks acetic anhydride.

Elimination: Acetate abstracts a proton from the carbon adjacent to the sulfonium (B1226848) group, forming a thionium ion intermediate.

Nucleophilic Attack: Acetate attacks the electrophilic α-carbon to yield the final product.

A notable feature of this compound is the presence of the terminal amino group. This group can potentially influence the reaction pathway. Under the reaction conditions, it could act as an intramolecular nucleophile, attacking the thionium ion intermediate to form a cyclic product. Alternatively, if the reaction is run under sufficiently acidic conditions, the amino group could be protonated, which would prevent it from participating as a nucleophile and potentially alter the electronic properties and reactivity of the molecule.

Related transformations include the Pummerer fragmentation, where cleavage of a Cα–Cβ bond occurs instead of deprotonation. rsc.org However, for this substrate, the traditional rearrangement pathway is generally expected to be dominant.

Coordination Chemistry: Ligand Properties and Metal Complex Formation

Sulfoxides are versatile ligands in coordination chemistry due to their ambidentate nature; they can coordinate to metal centers through either the "hard" oxygen atom or the "soft" sulfur atom. core.ac.uknih.gov The choice of binding mode is largely dictated by the Hard and Soft Acids and Bases (HSAB) principle. Hard metal ions (e.g., Cr³⁺, Fe³⁺, Al³⁺) preferentially coordinate to the hard sulfoxide oxygen, while soft metal ions (e.g., Pd²⁺, Pt²⁺, Ag⁺) favor coordination with the soft sulfur atom. researchgate.net

The compound this compound possesses two potential donor sites: the sulfoxide group (S or O) and the terminal amino group (N). This allows it to function as a bidentate chelating ligand, forming stable five-membered rings with metal ions. wikipedia.org The resulting complexes would exhibit different geometries and properties based on the metal ion and the specific coordination mode adopted.

N,S-Chelation: With soft transition metals like palladium(II) or platinum(II), the ligand would likely coordinate through the amino nitrogen and the sulfoxide sulfur, forming a square planar complex.

N,O-Chelation: With harder transition metals such as chromium(III) or cobalt(II), coordination via the amino nitrogen and the sulfoxide oxygen is more probable, leading to octahedral complexes.

The bulky tert-butyl group would play a significant role in the stereochemistry of the resulting metal complexes, influencing the orientation of the chelate ring and potentially restricting access to the metal center.

| Metal Ion | HSAB Character | Predicted Coordination Mode | Likely Geometry |

|---|---|---|---|

| Pd(II) | Soft Acid | Bidentate (N, S) | Square Planar |

| Pt(II) | Soft Acid | Bidentate (N, S) | Square Planar |

| Cr(III) | Hard Acid | Bidentate (N, O) | Octahedral |

| Fe(III) | Hard Acid | Bidentate (N, O) | Octahedral |

| Cu(II) | Borderline Acid | Bidentate (N, O) or (N, S) | Distorted Octahedral |

Influence of the Tert-Butyl Moiety on Overall Molecular Reactivity and Conformation

The tert-butyl group is a sterically demanding substituent that profoundly impacts the molecule's properties. chemrxiv.org Its influence is twofold, affecting both reactivity and conformational preference.

Reaction Kinetics and Thermodynamic Parameters for Key Transformations

While specific kinetic and thermodynamic data for this compound are not available, values from analogous sulfoxide reactions can provide insight. The rate-determining step in the Pummerer rearrangement is typically the elimination of the acyloxy group to form the thionium ion. researchgate.net

Reaction Kinetics: The rate of the Pummerer reaction is sensitive to the structure of the sulfoxide and the reaction conditions. The steric hindrance imposed by the tert-butyl group in this compound would be expected to increase the activation energy (ΔG‡) for the reaction, leading to a slower rate constant (k) compared to sterically unencumbered sulfoxides. For example, computational studies on the activation of dimethyl sulfoxide (DMSO) with TMSCl show a rate-limiting barrier of approximately 38 kcal/mol in THF. researchgate.net The barrier for the tert-butyl analogue would likely be higher.

| Reaction Type | Parameter | Typical Value Range | Reference Compound |

|---|---|---|---|

| Sulfoxide Thermolysis | ΔH‡ (kcal/mol) | 32-42 | Methyl 3-phenylpropyl sulfoxide researchgate.net |

| Sulfoxide Racemization | ΔH‡ (kcal/mol) | 35-42 | Alkyl aryl sulfoxides wikipedia.org |

| Pummerer Activation (Computed) | ΔG‡ (kcal/mol) | ~38 | DMSO + TMSCl researchgate.net |

Detailed Investigation of Reaction Mechanisms: Intermediate Detection and Transition State Analysis

Intermediate Detection: The mechanism of the Pummerer rearrangement involves several key intermediates. The first is the O-acylated sulfonium ion, which is formed rapidly upon mixing the sulfoxide with the anhydride. wikipedia.org The most critical intermediate is the subsequent thionium ion. nih.gov Due to their high reactivity, thionium ions are typically not observed directly but are detected through trapping experiments. By introducing a potent nucleophile into the reaction, the intermediate can be intercepted to form a stable product, providing evidence for its existence. manchester.ac.uk In the case of this compound, the internal amino group could serve as such a trap. Spectroscopic methods, such as ¹³C NMR at low temperatures, have also been used to provide evidence for related intermediates, such as α-chloro thioethers, in modified Pummerer reactions. nih.gov

Transition State Analysis: The stereochemical outcome and rate of the Pummerer rearrangement are determined by the structure of the transition state for the proton abstraction and elimination step. Modern computational chemistry, particularly Density Functional Theory (DFT), has become a powerful tool for analyzing these transition states. nih.govnih.gov Calculations can model the geometry of the transition state and determine its energy, providing the activation barrier for the reaction. researchgate.net

For this compound, the transition state would involve the approach of a base to one of the α-hydrogens on the ethyl group, concurrent with the cleavage of the S-O bond of the activated sulfoxide. The chirality at the sulfur center can influence which α-proton is removed and from which face, potentially leading to a diastereoselective reaction. The bulky tert-butyl group would enforce a specific conformation on the molecule as it approaches the transition state, further influencing the stereochemical outcome. DFT calculations on related systems have shown that the proton transfer step is often rate-limiting, with calculated energy barriers that align with experimental kinetic data. researchgate.net

Theoretical and Computational Chemistry Applied to 2 2 Aminoethanesulfinyl 2 Methylpropane

Quantum Chemical Calculations for Optimized Molecular Geometry and Electronic Structure

Quantum chemical calculations are fundamental to computational chemistry, providing a method to determine the most stable three-dimensional arrangement of atoms in a molecule—its optimized geometry. Methods like Density Functional Theory (DFT) are frequently employed to solve the mathematical equations that describe the electronic structure of a molecule, allowing for the calculation of its energy as a function of its geometry.

Table 1: Illustrative Optimized Geometric Parameters for 2-(2-Aminoethanesulfinyl)-2-methylpropane (Example Data) This table presents hypothetical data representative of what a DFT calculation would yield.

| Parameter | Atoms Involved | Calculated Value |

| Bond Lengths | ||

| S-O | 1.50 Å | |

| S-C (ethyl) | 1.82 Å | |

| C-C (ethyl) | 1.53 Å | |

| C-N | 1.47 Å | |

| C-C (tert-butyl) | 1.54 Å | |

| Bond Angles | ||

| O-S-C (ethyl) | 106.5° | |

| S-C-C (ethyl) | 112.0° | |

| C-C-N | 109.8° | |

| Dihedral Angles | ||

| O-S-C-C | 175.0° | |

| S-C-C-N | 65.0° |

Analysis of Electronic Structure: Frontier Molecular Orbitals (HOMO/LUMO) and Charge Distribution

The electronic structure of a molecule governs its reactivity. Frontier Molecular Orbital (FMO) theory is a key concept used to analyze this, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap suggests the molecule is more easily excitable and more reactive.

For this compound, calculations would reveal the spatial distribution and energy levels of these orbitals. The HOMO is likely to be localized around the electron-rich regions, such as the amino group and the sulfinyl group, while the LUMO would be distributed over areas that can accept electrons. Additionally, charge distribution analysis, such as Mulliken population analysis, assigns partial atomic charges to each atom, revealing sites susceptible to electrophilic or nucleophilic attack. The molecular electrostatic potential (MEP) map visually represents these charge distributions, with red areas indicating negative potential (electron-rich) and blue areas indicating positive potential (electron-poor).

Table 2: Example Frontier Molecular Orbital Energies (Example Data) This table contains hypothetical energy values.

| Orbital | Energy (eV) |

| HOMO | -6.25 |

| LUMO | 1.15 |

| HOMO-LUMO Gap | 7.40 |

Table 3: Example Mulliken Atomic Charges (Example Data) This table shows hypothetical partial charges on selected atoms.

| Atom | Element | Mulliken Charge (e) |

| S1 | Sulfur | +0.45 |

| O1 | Oxygen | -0.60 |

| N1 | Nitrogen | -0.85 |

| C1 (tert-butyl central) | Carbon | +0.15 |

| H (amino) | Hydrogen | +0.40 |

Computational Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational chemistry can accurately predict spectroscopic properties, which is invaluable for interpreting experimental data and confirming molecular structures. Nuclear Magnetic Resonance (NMR) chemical shifts for ¹H and ¹³C can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) approach, often combined with DFT. These predicted shifts can be correlated with experimental spectra to assign signals to specific atoms within the molecule.

Similarly, the vibrational frequencies corresponding to infrared (IR) spectroscopy can be computed. These calculations determine the frequencies at which the molecule absorbs infrared radiation, causing its bonds to stretch or bend. Each calculated frequency corresponds to a specific vibrational mode, such as an N-H stretch, a C-H bend, or an S=O stretch. This predicted spectrum can be compared with an experimental IR spectrum to identify functional groups and confirm the molecule's structure.

Table 4: Predicted ¹³C NMR Chemical Shifts (Example Data) This table presents hypothetical chemical shifts relative to a standard.

| Carbon Atom | Environment | Predicted Chemical Shift (ppm) |

| C (tert-butyl, quaternary) | C-(CH₃)₃ | 35.2 |

| C (tert-butyl, methyl) | -CH₃ | 28.9 |

| C (ethyl, next to S) | -S-CH₂- | 55.4 |

| C (ethyl, next to N) | -CH₂-N | 42.1 |

Table 5: Predicted Vibrational Frequencies (Example Data) This table shows hypothetical frequencies for key vibrational modes.

| Frequency (cm⁻¹) | Vibrational Mode |

| 3350 | N-H Stretch (asymmetric) |

| 3280 | N-H Stretch (symmetric) |

| 2980 | C-H Stretch (tert-butyl) |

| 1590 | N-H Bend (scissoring) |

| 1050 | S=O Stretch |

Conformational Analysis and Identification of Energy Minima

Conformational analysis is the study of how a molecule's energy changes with the rotation around its single bonds. For a flexible molecule like this compound, which has several rotatable single bonds (e.g., S-C, C-C, C-N), multiple conformers (rotamers) can exist. Identifying the most stable conformer, or the global energy minimum, is crucial for understanding the molecule's behavior.

A potential energy surface (PES) scan is a common computational technique for this analysis. It involves systematically rotating a specific dihedral angle by a small increment (e.g., 10-15 degrees) and calculating the molecule's energy at each step, while allowing the rest of the geometry to relax. The resulting energy profile shows energy minima, corresponding to stable staggered conformations, and energy maxima, corresponding to unstable eclipsed conformations. This analysis helps determine the most likely shapes the molecule will adopt.

Table 6: Potential Energy Scan around the S-C Bond (Example Data) This hypothetical table illustrates the energy change during bond rotation.

| Dihedral Angle (O-S-C-C) | Relative Energy (kJ/mol) | Conformation |

| 0° | 20.5 | Eclipsed (Maximum) |

| 60° | 4.5 | Gauche (Minimum) |

| 120° | 22.0 | Eclipsed (Maximum) |

| 180° | 0.0 | Anti (Global Minimum) |

| 240° | 22.0 | Eclipsed (Maximum) |

| 300° | 4.5 | Gauche (Minimum) |

Molecular Dynamics Simulations for Solution-Phase Behavior and Intermolecular Interactions

While quantum chemical calculations often model molecules in a vacuum, molecular dynamics (MD) simulations are used to study their behavior in a more realistic environment, such as in a solvent like water. MD simulations model the movements of atoms and molecules over time based on classical mechanics force fields.

To study this compound, a simulation would be set up by placing the molecule in a box filled with explicit solvent molecules (e.g., water). The simulation would then calculate the forces on each atom and update their positions and velocities over many small time steps, tracing a trajectory of the system's evolution. This approach provides insights into how the molecule interacts with the solvent, for instance, through hydrogen bonding between its amino group or sulfinyl oxygen and water molecules. It also reveals information about the molecule's dynamic conformational changes in solution.

Table 7: Typical Parameters for an MD Simulation (Example Data) This table lists common settings for a molecular dynamics simulation.

| Parameter | Value/Description |

| Force Field | AMBER, GAFF2 |

| Solvent | TIP3P Water |

| System Size | ~5000 atoms |

| Temperature | 300 K |

| Pressure | 1 atm |

| Simulation Time | 100 ns |

| Time Step | 2 fs |

Computational Elucidation of Reaction Pathways and Transition States

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions. By mapping the potential energy surface, it is possible to identify the lowest-energy path that connects reactants to products. A key point on this path is the transition state (TS), which is an energy maximum along the reaction coordinate but a minimum in all other degrees of freedom.

For a hypothetical reaction involving this compound, such as the oxidation of the sulfinyl group to a sulfonyl group, computational methods could be used to locate the structure of the transition state. Calculations would determine the activation energy (the energy difference between the reactants and the transition state), which is a critical factor in determining the reaction rate. Techniques like Intrinsic Reaction Coordinate (IRC) calculations can then be used to confirm that the identified transition state correctly connects the desired reactants and products.

Table 8: Calculated Energies for a Hypothetical Reaction Pathway (Example Data) This table shows hypothetical relative energies for a reaction mechanism.

| Species | Description | Relative Energy (kJ/mol) |

| Reactants | This compound + Oxidant | 0.0 |

| Transition State | Activated complex | +85.0 |

| Products | 2-(2-Aminoethanesulfonyl)-2-methylpropane + Reduced Oxidant | -150.0 |

Advanced Analytical Method Development and Validation for 2 2 Aminoethanesulfinyl 2 Methylpropane

Chromatographic Separation Methods

The quantification and purification of 2-(2-Aminoethanesulfinyl)-2-methylpropane, a compound characterized by its polar amino group and a sulfinyl functional group, necessitates the development of robust and specific chromatographic methods. Due to its physicochemical properties, both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) present viable analytical routes, each requiring specific method development strategies to achieve adequate retention, resolution, and detection.

High-Performance Liquid Chromatography (HPLC) Method Development

HPLC is a primary technique for the analysis of polar, non-volatile compounds. The zwitterionic nature and lack of a significant ultraviolet (UV) chromophore in this compound guide the strategic development of suitable HPLC methods.

The inherent polarity of this compound makes its retention on traditional reversed-phase columns challenging. Optimization of the stationary and mobile phases is therefore critical for achieving successful separation.

Reversed-Phase Chromatography (RPC): Standard C8 or C18 columns typically show poor retention for highly polar analytes like the target compound when using conventional water/acetonitrile or water/methanol (B129727) mobile phases. To overcome this, two primary approaches are employed:

Ion-Pair Chromatography (IPC): This technique introduces an ion-pairing reagent into the mobile phase. For the positively charged amino group of the analyte, an anionic ion-pairing reagent, such as a long-chain alkyl sulfonate or a perfluorinated carboxylic acid like heptafluorobutyric acid (HFBA), can be used. creative-proteomics.com The reagent forms a neutral ion-pair with the analyte, increasing its hydrophobicity and enhancing its retention on the non-polar stationary phase. creative-proteomics.comchromatographyonline.com Optimization involves adjusting the concentration of the ion-pairing reagent and the pH of the mobile phase to control retention and selectivity. creative-proteomics.com For instance, acidic mobile phases (pH 2.5-3.5) using modifiers like formic acid or phosphoric acid ensure the protonation of the primary amine, facilitating consistent ion-pair formation. chromatographyonline.comd-nb.info

Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an alternative strategy well-suited for highly polar compounds. This method utilizes a polar stationary phase (e.g., bare silica (B1680970), amide, or diol-functionalized) with a mobile phase consisting of a high concentration of a non-polar organic solvent (typically acetonitrile) and a small fraction of aqueous buffer. researchgate.net The separation mechanism is based on the partitioning of the analyte between the organic-rich mobile phase and a water-enriched layer on the surface of the stationary phase. This approach provides excellent retention for polar molecules without the need for derivatization or ion-pairing agents. researchgate.net

Interactive Data Table: Proposed HPLC Stationary and Mobile Phase Combinations

| Chromatographic Mode | Stationary Phase | Mobile Phase A | Mobile Phase B | Key Optimization Parameters |

| Ion-Pair RPC | C18, C8 | 0.1% Formic Acid or 20 mM Phosphate Buffer (pH 3.0) with 5 mM HFBA | Acetonitrile or Methanol | Ion-pair reagent concentration, pH, organic modifier percentage |

| HILIC | Amide, Silica | 95% Acetonitrile / 5% Water with 10 mM Ammonium (B1175870) Formate (pH 3.5) | 50% Acetonitrile / 50% Water with 10 mM Ammonium Formate (pH 3.5) | Water content, buffer concentration, pH |

Selection and Optimization of Detection Techniques (e.g., UV-Vis, Refractive Index, Mass Spectrometry)

The selection of a suitable detector is contingent on the concentration levels of interest and the inherent properties of the analyte.

UV-Vis Detection: this compound lacks a significant chromophore, rendering direct UV-Vis detection highly insensitive, particularly at low wavelengths (200-210 nm) where only the carboxyl or amino functional groups absorb weakly. shimadzu.co.kr To utilize UV-Vis or fluorescence detectors, pre-column derivatization is a common and effective strategy. jasco-global.comjasco-global.com Reagents that react with the primary amino group, such as o-phthalaldehyde (B127526) (OPA), dabsyl chloride, or 4-fluoro-7-nitrobenzofurazan (B134193) (NBD-F), introduce a strongly absorbing or fluorescent moiety to the molecule. dundee.ac.ukresearchgate.netnih.gov This allows for highly sensitive detection at wavelengths corresponding to the maximum absorbance of the resulting derivative. dundee.ac.ukresearchgate.net

Refractive Index (RI) Detection: An RI detector is a universal detector that responds to changes in the refractive index of the column eluent as the analyte passes through the flow cell. shimadzu.comlabcompare.com It can detect non-chromophoric compounds without derivatization. lcms.cz However, RI detection suffers from two major drawbacks: relatively low sensitivity compared to other methods and an inability to be used with gradient elution, as any change in the mobile phase composition will cause a significant baseline drift. shimadzu.com This limits its application to isocratic separations.

Mass Spectrometry (MS) Detection: Hyphenation with a mass spectrometer (LC-MS) is an ideal detection technique for this compound. MS detection offers high sensitivity and selectivity without requiring a chromophore or derivatization. nih.gov Electrospray ionization (ESI) is the most suitable ionization technique for polar, non-volatile molecules, and it can readily ionize the target compound. researchgate.net MS provides mass-to-charge ratio information, which confirms the identity of the analyte and can be used for structural elucidation through tandem MS (MS/MS) experiments. researchgate.net

Gas Chromatography (GC) Method Development

Direct analysis of this compound by GC is not feasible due to its high polarity, low volatility, and potential for thermal degradation in the high-temperature environment of the GC inlet and column. thermofisher.comsigmaaldrich.com Therefore, chemical derivatization to increase volatility and thermal stability is a mandatory step. sigmaaldrich.comgcms.cz

The development of a GC method hinges on the successful conversion of the analyte into a volatile and stable derivative.

Derivatization: The most common derivatization strategy for compounds containing active hydrogens (as in amino and potentially thiol or hydroxyl groups) is silylation . phenomenex.blog Silylating reagents, such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), often used with a catalyst like trimethylchlorosilane (TMCS), replace the active hydrogens on the primary amine with non-polar trimethylsilyl (B98337) (TMS) groups. thermofisher.comyoutube.comnih.gov This reaction significantly reduces the polarity and increases the volatility of the analyte, making it amenable to GC analysis. phenomenex.blognih.gov Alkylation is another potential strategy, using reagents like alkyl chloroformates. d-nb.infonih.gov

Column Selection: Following silylation, the resulting derivative is significantly less polar. A low- to mid-polarity capillary column is generally recommended for separation. thermofisher.com A 5% phenyl / 95% dimethylpolysiloxane stationary phase (e.g., DB-5, TR-5, SLB-5ms) provides a good balance of selectivity and inertness for a wide range of derivatized compounds. thermofisher.com Highly polar columns, such as those with polyethylene (B3416737) glycol (WAX) phases, should be avoided as they can react with residual silylating reagent or the TMS derivatives themselves. gcms.cz

Temperature Programming: A typical oven temperature program would start at a relatively low temperature (e.g., 70-100 °C) to ensure good separation of the derivatized analyte from the solvent and derivatization by-products. sigmaaldrich.com The temperature is then ramped at a controlled rate (e.g., 10-20 °C/min) to a final temperature high enough to elute the derivative (e.g., 280-320 °C).

The choice of detector in GC provides either universal quantification or specific identification.

Flame Ionization Detection (FID): The FID is a robust and widely used detector that responds to virtually all organic, carbon-containing compounds. measurlabs.com It provides a response that is proportional to the number of carbon atoms entering the flame, making it an excellent choice for quantification of the derivatized analyte. However, it provides no structural information and relies solely on retention time for identification. measurlabs.com

Mass Spectrometry (MS): Coupling GC with a mass spectrometer (GC-MS) is the definitive technique for the identification and confirmation of the derivatized analyte. nih.gov Electron impact (EI) ionization of the eluted derivative produces a unique and reproducible fragmentation pattern (mass spectrum). nih.gov This mass spectrum serves as a chemical fingerprint that can be used to confirm the structure of the analyte and can be compared against spectral libraries for positive identification.

Interactive Data Table: Proposed GC Method Parameters for Derivatized Analyte

| Parameter | Proposed Condition | Rationale |

| Derivatization Reagent | MSTFA + 1% TMCS | Highly effective for silylating primary amines, increasing volatility and stability. |

| Reaction Conditions | 60-80 °C for 30-60 min | Ensures complete derivatization of the polar functional group. |

| GC Column | 30 m x 0.25 mm ID, 0.25 µm film, 5% phenyl-methylpolysiloxane | Standard non-polar column suitable for separation of TMS-derivatives. |

| Carrier Gas | Helium or Hydrogen | Standard carrier gases for GC analysis. |

| Oven Program | 100 °C (hold 2 min), ramp 15 °C/min to 300 °C (hold 5 min) | Provides separation from by-products and ensures elution of the derivative. |

| Detector | FID or MS | FID for robust quantification; MS for definitive identification. |

Chiral Chromatography for Enantiomeric Resolution (if sulfoxide (B87167) chirality is relevant)

The presence of a stereogenic center at the sulfur atom in the sulfoxide group of this compound makes the resolution of its enantiomers a critical analytical objective. Chiral chromatography is an indispensable tool for separating and quantifying these enantiomers, which may exhibit different pharmacological and toxicological profiles. longdom.org

The separation of chiral sulfoxides can be effectively achieved using High-Performance Liquid Chromatography (HPLC) with chiral stationary phases (CSPs). longdom.orgnih.gov Macrocyclic glycopeptide CSPs, such as those based on teicoplanin and vancomycin, have demonstrated broad selectivity for a variety of chiral sulfoxides. nih.gov The choice of mobile phase is also crucial; normal-phase eluents often provide the most effective separations, followed by reversed-phase systems with methanol-water mobile phases. nih.gov The structural characteristics of the sulfoxide, including the polarity and size of its substituents, significantly influence the enantioselective separation. nih.gov

| Parameter | Condition 1 | Condition 2 | Condition 3 |

| Chiral Stationary Phase | Teicoplanin-based | Vancomycin-based | Cellulose tris(4-chloro-3-methylphenylcarbamate) |

| Mobile Phase | n-Hexane/Ethanol | Methanol/Water | Polar Organic |

| Detection | UV at 254 nm | UV at 254 nm | UV at 254 nm |

| Flow Rate | 1.0 mL/min | 0.8 mL/min | 1.2 mL/min |

| Temperature | 25°C | 30°C | 20°C |

| Expected Outcome | High enantioselectivity for a broad range of sulfoxides. | Complementary selectivity to teicoplanin phases. | High separation factors. researchgate.net |

This is an interactive data table. You can sort and filter the data by clicking on the column headers.

Derivatization Strategies for Enhanced Analytical Performance

Derivatization is a chemical modification process employed to convert an analyte into a product that is more suitable for analysis by a specific technique, often enhancing detectability and improving chromatographic behavior. actascientific.com For a molecule like this compound, with its polar amino group, derivatization is particularly beneficial for both liquid and gas chromatography. thermofisher.com

Pre-column derivatization in HPLC involves reacting the analyte with a derivatizing agent before it is introduced into the chromatographic system. actascientific.com This approach is widely used for the analysis of amino acids and other amino-containing compounds to improve their detection by UV-Visible or fluorescence detectors. actascientific.comnih.gov

Common derivatizing reagents for primary amines include o-phthalaldehyde (OPA) and 9-fluorenylmethyl chloroformate (FMOC). nih.govshimadzu.com OPA reacts rapidly with primary amines in the presence of a thiol to form highly fluorescent isoindole derivatives. actascientific.comshimadzu.com FMOC is also a popular reagent that reacts with both primary and secondary amines to produce stable, fluorescent derivatives. nih.govshimadzu.com The choice of reagent will depend on the specific requirements of the assay, such as sensitivity and compatibility with the chromatographic conditions. Automated pre-column derivatization systems can enhance reproducibility and throughput. shimadzu.comnih.gov

| Derivatizing Reagent | Reaction Conditions | Detection Method | Advantages | Disadvantages |

| o-Phthalaldehyde (OPA) | Room temperature, rapid reaction with a thiol. shimadzu.com | Fluorescence | High sensitivity, fast reaction. actascientific.com | Derivatives can be unstable. |

| 9-Fluorenylmethyl chloroformate (FMOC) | Room temperature, rapid reaction. shimadzu.com | Fluorescence | Stable derivatives, reacts with primary and secondary amines. nih.gov | Reagent can interfere with chromatography. |

| Dansyl Chloride | Requires heating, longer reaction time. creative-proteomics.com | Fluorescence and UV | Strong fluorescence and UV absorption. creative-proteomics.com | Slow reaction kinetics. creative-proteomics.com |

| Phenyl Isothiocyanate (PITC) | Requires anhydrous conditions. creative-proteomics.com | UV | Stable derivatives. creative-proteomics.com | Complex sample preparation, reagent is toxic. creative-proteomics.com |

This is an interactive data table. You can sort and filter the data by clicking on the column headers.

The polar nature of amino compounds like this compound makes them unsuitable for direct analysis by gas chromatography (GC) as they are not sufficiently volatile and can interact undesirably with the stationary phase. researchgate.net Derivatization is therefore essential to increase their volatility and thermal stability. nih.gov

A common derivatization technique for compounds with active hydrogens (found in amino and hydroxyl groups) is silylation. thermofisher.comresearchgate.net Reagents such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) are frequently used to replace the active hydrogens with nonpolar trimethylsilyl (TMS) or tert-butyldimethylsilyl (TBDMS) groups, respectively. thermofisher.comresearchgate.net The resulting derivatives are more volatile and exhibit improved chromatographic peak shapes. thermofisher.com

| Derivatization Reagent | Derivative Formed | Reaction Conditions | Key Features |

| N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) | Trimethylsilyl (TMS) derivative | Heating may be required. | Volatile by-products, good for FID detection. thermofisher.com |

| N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) | tert-Butyldimethylsilyl (TBDMS) derivative | Heating at 100°C for several hours. researchgate.net | More stable and less moisture sensitive than TMS derivatives. researchgate.net |

| Pentafluoropropionic Anhydride (B1165640) (PFPA) | Pentafluoropropionyl derivative | Two-step reaction, often with esterification first. nih.gov | Increases electronegativity for enhanced detection by electron capture detection (ECD). nih.gov |

This is an interactive data table. You can sort and filter the data by clicking on the column headers.

Electrochemical Analytical Techniques for Quantification

Electrochemical methods offer a sensitive and selective alternative for the quantification of electroactive compounds. The sulfinyl group in this compound may be susceptible to electrochemical oxidation, providing a basis for its direct detection. researchgate.netjst.go.jp Techniques such as cyclic voltammetry could be used to investigate the electrochemical behavior of the compound and to determine its oxidation potential.

For quantitative analysis, techniques like amperometry or coulometry coupled with liquid chromatography (LC-EC) can be employed. This approach would offer high sensitivity and selectivity, as only compounds that are electroactive at the applied potential will be detected. While direct electrochemical detection of sulfinic acids has been challenging, the development of specific probes and methods is an active area of research. nih.govnih.gov The electrochemical synthesis of related sulfonyl compounds also points to the electroactivity of this functional group. rsc.org

Comprehensive Method Validation Parameters: Specificity, Linearity, Accuracy, Precision, and Robustness

A comprehensive validation of any analytical method is crucial to ensure its reliability for its intended purpose. The International Council for Harmonisation (ICH) guidelines provide a framework for the validation of analytical procedures. altabrisagroup.comslideshare.netbiotech-spain.com

Specificity is the ability to assess the analyte unequivocally in the presence of other components that may be expected to be present, such as impurities, degradation products, or matrix components. biotech-spain.comyoutube.com

Linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte within a given range. youtube.comich.org This is typically evaluated by analyzing a series of standards at different concentrations and performing a linear regression analysis. youtube.com

Accuracy refers to the closeness of the test results obtained by the method to the true value. ich.org It is often assessed by determining the recovery of a known amount of analyte spiked into a sample matrix. ich.org

Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. ich.org It is usually expressed as the relative standard deviation (RSD) and is evaluated at different levels, including repeatability (intra-assay precision) and intermediate precision (inter-assay precision). ich.org

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage. altabrisagroup.com

| Parameter | Acceptance Criteria (Typical) | Assessment Method |

| Specificity | No interference from placebo, impurities, or degradation products at the retention time of the analyte. | Analysis of blank, placebo, and spiked samples. |

| Linearity | Correlation coefficient (r²) ≥ 0.999 | Analysis of at least five concentrations, linear regression analysis. youtube.com |

| Accuracy | % Recovery typically between 98.0% and 102.0% | Analysis of samples spiked with known amounts of analyte at different concentration levels. ich.org |

| Precision (Repeatability) | RSD ≤ 2% | Multiple analyses (e.g., n=6) of a single sample at 100% of the test concentration. ich.org |

| Precision (Intermediate) | RSD ≤ 2% | Analysis of the same sample on different days, by different analysts, or with different equipment. |

| Robustness | No significant impact on results. | Deliberate small variations in method parameters (e.g., pH, temperature, mobile phase composition). |

This is an interactive data table. You can sort and filter the data by clicking on the column headers.

Synthesis and Chemical Reactivity of Structural Analogues and Derivatives of 2 2 Aminoethanesulfinyl 2 Methylpropane

Systematic Modification of the Aminoethyl Side Chain and its Impact on Chemical Properties

The aminoethyl side chain, -CH₂CH₂NH₂, is a critical component of the molecule's structure, and its modification can significantly alter the compound's chemical behavior. Key modifications include altering the length of the alkyl chain and substituting the primary amine.

Modifications to the primary amino group, such as alkylation or acylation, directly influence its basicity and nucleophilicity. For instance, the introduction of N-protecting groups is a common strategy in the synthesis of related β-amino compounds to control reactivity. Studies on related β-amino alkylzinc iodides have shown that the choice of the N-protecting group dramatically affects the compound's stability and decomposition pathway. nih.gov For example, a carbamate (B1207046) derivative was found to decompose via a first-order elimination process, whereas replacing the protecting group with a trifluoroacetyl group, a better leaving group, paradoxically increased stability and shifted the decomposition to a second-order mechanism. nih.gov

Changes in the length of the carbon chain separating the sulfinyl and amino groups can also affect stability, particularly concerning β-elimination reactions, a characteristic reaction pathway for such structures. nih.gov The spatial relationship between the functional groups is crucial for potential intramolecular interactions that can influence conformation and reactivity. mdpi.com

| N-Protecting Group | Decomposition Pathway | Decomposition Order | Relative Stability |

|---|---|---|---|

| Benzamido | Protonation | First-Order | High |

| Boc (Carbamate) | β-Elimination | First-Order | Moderate |

| Trifluoroacetyl | β-Elimination | Second-Order | Increased vs. Boc |

Synthesis and Comparative Chemical Studies of the Sulfone Analogue: 2-(2-Aminoethanesulfonyl)-2-methylpropane

The oxidation of the sulfinyl group in 2-(2-Aminoethanesulfinyl)-2-methylpropane yields its sulfone analogue, 2-(2-Aminoethanesulfonyl)-2-methylpropane. This transformation from a sulfoxide (B87167) to a sulfone induces significant changes in the molecule's electronic and physical properties. The hydrochloride salt of this sulfone is a known compound, confirming its accessibility. chemscene.combldpharm.combiosynth.com

The synthesis of sulfones is typically achieved through the oxidation of the corresponding sulfoxide or, in a two-step process, from the sulfide (B99878). wikipedia.org Care must be taken during the oxidation of a sulfide to a sulfoxide to avoid over-oxidation to the sulfone. wikipedia.org

Structurally, sulfones are generally more stable than their sulfoxide counterparts. Sulfoxides possess a lone pair of electrons on the sulfur atom, rendering them susceptible to deoxygenation and other reactions not typically observed in sulfones. nih.govmdpi.com Furthermore, the S-O bonds in sulfones are shorter and stronger than in sulfoxides. fu-berlin.de Photochemical stability is also enhanced upon oxidation to the sulfone state. nih.gov

| Property | Sulfoxide (-SO-) | Sulfone (-SO₂-) |